molecular formula C9H5BrFN B7951885 2-Bromo-5-fluoroquinoline

2-Bromo-5-fluoroquinoline

Cat. No.: B7951885
M. Wt: 226.04 g/mol
InChI Key: KZVMLBOMTBTEFX-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoroquinoline: is a heterocyclic aromatic organic compound with the molecular formula C9H5BrFN . It is a derivative of quinoline, where the hydrogen atoms at positions 2 and 5 are substituted by bromine and fluorine atoms, respectively. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-fluoroquinoline typically involves the halogenation of quinoline derivatives. One common method is the bromination of 5-fluoroquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction can be carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or under reflux conditions.

Another approach involves the fluorination of 2-bromoquinoline. This can be achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable base like potassium carbonate or cesium carbonate. The reaction is typically conducted in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions using automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of safer and more efficient halogenating agents and catalysts is also emphasized to minimize environmental impact and enhance process sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoroquinoline undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom at position 2 can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form carbon-carbon bonds.

    Electrophilic Aromatic Substitution: The fluorine atom at position 5 can influence the reactivity of the quinoline ring towards electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in solvents like ethanol or DMF at elevated temperatures.

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents like toluene or DMF under inert atmosphere and heating.

    Electrophilic Aromatic Substitution: Electrophiles such as nitronium ion (NO2+), sulfonyl chloride (SO2Cl), or acyl chloride (RCOCl) in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products Formed

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups at position 2.

    Cross-Coupling Reactions: Biaryl or alkenyl-quinoline derivatives.

    Electrophilic Aromatic Substitution: Nitro, sulfonyl, or acyl-substituted quinoline derivatives.

Scientific Research Applications

2-Bromo-5-fluoroquinoline has several applications in scientific research, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial and viral infections.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Material Science: It is employed in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoroquinoline is largely dependent on its interaction with biological targets. In medicinal chemistry, it is believed to exert its effects by inhibiting specific enzymes or proteins involved in critical biological pathways. For example, it may inhibit bacterial DNA gyrase or topoisomerase IV, leading to the disruption of DNA replication and cell division in bacteria.

Comparison with Similar Compounds

2-Bromo-5-fluoroquinoline can be compared with other halogenated quinoline derivatives, such as:

    2-Chloro-5-fluoroquinoline: Similar structure but with a chlorine atom instead of bromine, potentially leading to different reactivity and biological activity.

    2-Bromo-6-fluoroquinoline: Fluorine atom at position 6 instead of 5, which may influence the compound’s electronic properties and reactivity.

    5-Bromo-2-fluoroquinoline: Inverted positions of bromine and fluorine, affecting the compound’s chemical behavior and applications.

Properties

IUPAC Name

2-bromo-5-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-9-5-4-6-7(11)2-1-3-8(6)12-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVMLBOMTBTEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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